molecular formula C16H19NO3 B253624 5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No. B253624
M. Wt: 273.33 g/mol
InChI Key: ANGGSDBMQZZESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as spirooxindole, is a unique compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Spirooxindole is a spirocyclic compound that contains an indole and a spirodioxane ring system. This compound has shown promising results in various biological assays, making it a subject of interest for researchers in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, 5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee has been found to inhibit the activity of various enzymes, including topoisomerase I and II, making it a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects
Spirooxindole has been found to have various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Moreover, 5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee has been found to have antioxidant properties, which could be beneficial in the treatment of various diseases associated with oxidative stress.

Advantages and Limitations for Lab Experiments

Spirooxindole has several advantages in lab experiments. This compound is relatively easy to synthesize, and it has shown significant activity against various cancer cell lines. Moreover, 5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee has been found to have low toxicity, making it a potential candidate for the development of anticancer drugs. However, 5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee has some limitations in lab experiments. This compound has poor solubility in water, which could affect its bioavailability. Additionally, 5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee has limited stability, which could affect its shelf life.

Future Directions

There are several future directions for the research on 5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee. One potential direction is the development of 5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee derivatives with improved activity and selectivity against cancer cells. Additionally, 5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee could be investigated for its potential use in combination with other anticancer drugs. Moreover, 5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee could be studied for its potential use in the treatment of neurodegenerative diseases. Finally, the development of new methods for the synthesis of 5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee could lead to the discovery of new derivatives with improved properties.

Synthesis Methods

The synthesis of 5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee has been achieved through various methods, including one-pot multicomponent reactions, microwave-assisted reactions, and transition metal-catalyzed reactions. One of the most common methods of synthesizing 5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee is the three-component reaction between isatin, an aldehyde, and a cyclic or acyclic amine. This reaction results in the formation of 5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee in good yields.

Scientific Research Applications

Spirooxindole has been extensively studied for its potential therapeutic applications. It has shown significant activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its antibacterial, antifungal, and anti-inflammatory properties. Additionally, 5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

5//',7//'-dimethyl-1//'-prop-2-enylspiro[1,3-dioxane-2,3//'-indole]-2//'-one

InChI

InChI=1S/C16H19NO3/c1-4-6-17-14-12(3)9-11(2)10-13(14)16(15(17)18)19-7-5-8-20-16/h4,9-10H,1,5-8H2,2-3H3

InChI Key

ANGGSDBMQZZESE-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C3(C(=O)N2CC=C)OCCCO3)C

Canonical SMILES

CC1=CC(=C2C(=C1)C3(C(=O)N2CC=C)OCCCO3)C

Origin of Product

United States

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